
RMC-4550
Overview
Description
RMC-4550 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, which plays a crucial role in the RAS-MAPK signaling pathway. This pathway is involved in cell growth, differentiation, and survival. This compound has shown promise in preclinical studies for its potential to inhibit tumor growth and modulate immune responses in the tumor microenvironment .
Preparation Methods
RMC-4550 is synthesized through a series of linear steps from commercially available intermediates. The synthesis involves five linear steps, totaling six steps overall. The synthetic route is guided by structural insights from X-ray data, aiming to achieve a highly potent and selective allosteric SHP2 inhibitor . The detailed structure-activity relationships and the chemical structure of this compound have been presented in various studies .
Chemical Reactions Analysis
RMC-4550 undergoes various chemical reactions, primarily focusing on its interaction with SHP2. It inhibits the full-length human SHP2 with an IC50 of 1.55 nM and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . The compound does not exhibit detectable inhibitory activity against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases up to 10 µM . The major products formed from these reactions include the inhibition of SHP2 activity, leading to downstream effects on the RAS-MAPK signaling pathway .
Scientific Research Applications
Efficacy in Cancer Models
-
Acute Myeloid Leukemia (AML) :
- RMC-4550 demonstrated effectiveness against FLT3 and KIT mutant AML cell lines. It reduced cell viability and modulated pro-apoptotic and anti-apoptotic protein expressions, enhancing the sensitivity of these cells to other therapies like venetoclax .
- In vivo studies showed significant reductions in white blood cells and improved health outcomes in mouse models with established myeloproliferative neoplasms (MPN) treated with this compound .
- Non-Small Cell Lung Cancer (NSCLC) :
- Pancreatic Ductal Adenocarcinoma (PDAC) :
Immunomodulatory Effects
This compound not only targets tumor cells but also modulates the immune microenvironment. It has been shown to:
- Induce antitumor immunity comparable to checkpoint inhibitors by altering T-cell infiltrates and macrophage populations within tumors .
- Promote the depletion of protumorigenic M2 macrophages while increasing M1 macrophages, contributing to an overall antitumor immune response .
Data Summary
Mechanism of Action
RMC-4550 exerts its effects by allosterically inhibiting SHP2, a key signaling node in the RAS-MAPK pathway. SHP2 promotes the activation of RAS and its downstream effectors by binding to phosphorylated signaling motifs on regulatory immunoreceptors . Inhibition of SHP2 by this compound leads to the depletion of protumorigenic M2 macrophages and an increase in M1 macrophages, thereby promoting antitumor immunity . The compound also inhibits the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway, leading to reduced tumor growth .
Comparison with Similar Compounds
RMC-4550 is unique in its high potency and selectivity as an allosteric inhibitor of SHP2. Similar compounds include SHP099 and TNO155, which also target SHP2 but differ in their molecular structures and mechanisms of action . SHP099 has been shown to deplete alveolar and M2-like macrophage populations, similar to this compound . TNO155 has demonstrated combination activity with PD-1 blockade, highlighting its potential in immunotherapy
Biological Activity
RMC-4550 is a novel allosteric inhibitor of the protein tyrosine phosphatase SHP2, which has emerged as a significant target in cancer therapy due to its role in promoting oncogenic signaling pathways, particularly in tumors with mutations in RAS and other related pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic implications.
This compound acts primarily by inhibiting SHP2, a key regulator of the RAS/MAPK signaling pathway. By disrupting SHP2's function, this compound effectively decouples the RAS pathway from external growth signals, leading to reduced tumor cell proliferation and increased apoptosis in various cancer cell lines. The compound has shown potent inhibition of SHP2 activity with an IC50 value of approximately 0.58 nM .
In Vitro Studies
This compound has demonstrated significant efficacy across multiple cancer types, including lung, melanoma, colorectal, and pancreatic cancers. In vitro studies showed that this compound inhibited cell growth and induced apoptosis in cancer cell lines harboring various mutations associated with aggressive tumor behavior:
- Cell Lines Tested :
- NCI-H358 (Lung, KRASG12C)
- MIA PaCa-2 (Pancreas, KRASG12C)
- Other lines with BRAF mutations.
The treatment led to a marked reduction in RAS-GTP levels and downstream signaling markers such as phosphorylated ERK (pERK), indicating effective blockade of the MAPK pathway .
In Vivo Studies
In vivo experiments using patient-derived xenograft (PDX) models have further validated the antitumor activity of this compound. Notably:
- Tumor Types : Non-small-cell lung cancers with SHP2-sensitive mutations.
- Results : Tumor growth was significantly inhibited or even regressed in some cases. Mice treated with this compound experienced minimal side effects compared to traditional therapies .
Combination Therapies
This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:
- Combination with JAK2 Inhibitors : In myeloproliferative neoplasm (MPN) cell lines, this compound combined with ruxolitinib resulted in significantly enhanced growth inhibition compared to either agent alone .
- Checkpoint Blockade : The compound not only inhibits tumor growth but also modulates the immune microenvironment by promoting antitumor immunity. It induces changes in macrophage polarization and T-cell infiltration similar to checkpoint inhibitors .
Case Studies and Clinical Implications
The promising preclinical findings have led to ongoing clinical investigations into the use of this compound for treating various cancers characterized by SHP2 dependency. Early-phase clinical trials are focusing on its safety profile and efficacy as a monotherapy and in combination with other agents.
Data Summary
The following table summarizes key findings from studies involving this compound:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of RMC-4550 in inhibiting SHP2, and how does this relate to its efficacy in RAS/MAPK-driven cancers?
this compound acts as a potent, selective allosteric inhibitor of SHP2 (IC50: 0.583 nM) by stabilizing the auto-inhibited conformation of wild-type SHP2, thereby blocking its phosphatase activity . This prevents SHP2-mediated activation of SOS1, a critical node in RAS nucleotide cycling and downstream MAPK signaling (e.g., pERK suppression in PC9 cells with IC50 ≈31–49 nM) . Methodologically, validate inhibition using membrane fractionation assays to track SHP2-GRB2-GAB1 complex dissociation and quantify pERK suppression via Western blotting .
Q. Which in vitro models are most appropriate for studying this compound’s activity against SHP2-dependent cancers?
Prioritize cell lines with upstream RTK/RAS pathway dependencies, such as:
- NCI-H358 (KRAS<sup>G12C</sup>) : Measure RAS-GTP and pERK suppression via G-LISA and phospho-specific flow cytometry .
- PC9 (EGFR-driven) : Use EGF-stimulated pERK assays to quantify target engagement .
- BRAF class 3 mutants (e.g., NCI-H1755) : Test in 3D cultures to assess growth inhibition, as 2D models may not reflect pathway dependency . Include isogenic HEK293 cells expressing SHP2 mutants (e.g., E76K) to evaluate resistance mechanisms .
Q. What experimental controls are critical when assessing this compound’s specificity and off-target effects?
- Catalytic domain controls : Confirm lack of activity against the free SHP2 catalytic domain (PTP) using recombinant enzyme assays .
- Mutant SHP2 comparators : Include E76K or T253M/Q257L mutants to distinguish allosteric vs. catalytic inhibition .
- Negative cell lines : Use KRAS<sup>G13D</sup> (HCT-116) or KRAS<sup>Q61K</sup> (CALU-6) models, which show insensitivity to this compound in vivo .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in BRAF-mutant models?
In BRAF<sup>V600E</sup> (class 1) cells, this compound does not alter RAS-GTP or pERK levels in 2D cultures but inhibits proliferation in 3D models . This discrepancy highlights context-dependent signaling crosstalk. To resolve:
- Compare 2D vs. 3D culture conditions using phospho-proteomics.
- Evaluate compensatory pathways (e.g., PI3K/AKT) via multiplex kinase activity profiling.
- Validate findings in PDX models with matched genetic backgrounds .
Q. What methodologies are optimal for studying this compound’s synergy with other targeted therapies (e.g., RASG12C inhibitors or immunotherapies)?
- Combination with RASG12C(ON) inhibitors : Use orthotopic lung cancer models to assess tumor regression via micro-CT imaging and survival analysis. Measure IFN-γ pathway activation (e.g., Ifng, Gzmb upregulation) via RNA-seq .
- Immunotherapy synergy : In immune-excluded tumors, pair this compound with anti-PD-1/CTLA-4 and quantify CD8<sup>+</sup> T cell infiltration using flow cytometry .
- BCL2 co-targeting : For RTK-driven AML, combine with venetoclax and assess apoptosis via caspase-3/7 activation assays .
Q. How do SHP2 mutations (e.g., E76K) confer resistance to this compound, and what strategies can overcome this?
E76K and T253M/Q257L mutations reduce this compound’s binding affinity, as shown by abolished pERK inhibition in HEK293 mutants even at 10 μM . Strategies include:
- PROTAC-based degradation : Design compounds like R1-3C (this compound-IMiD conjugates) to degrade mutant SHP2, validated via Western blotting in MV4;11 cells .
- Alternative allosteric inhibitors : Test SHP2 inhibitors with distinct binding modes using crystallography (e.g., SHP099 derivatives) .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) relationships should guide in vivo dosing regimens for this compound?
- Oral bioavailability : this compound has moderate-high bioavailability suitable for daily dosing. In KYSE-520 xenografts, unbound plasma concentrations correlate with pERK inhibition (EC50 ≈49 nM in vivo vs. 63 nM in vitro) .
- Dose optimization : Use tumor pharmacodynamic markers (e.g., pERK suppression) and tolerability metrics (body weight, organ histology) to establish maximum tolerated doses .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound’s efficacy across PDX models?
- Stratify PDX models by genetic drivers (e.g., EGFR vs. KRAS mutations) and prior therapy exposure.
- Perform longitudinal RNA-seq to identify adaptive resistance mechanisms (e.g., MAPK reactivation).
- Use multi-omics integration (proteomics/phosphoproteomics) to map signaling rewiring .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear regression : Fit IC50/EC50 values using four-parameter logistic models (e.g., GraphPad Prism).
- Biological replicates : Perform ≥3 independent experiments (technical duplicates) to account for cell culture variability .
- Benchmarking : Compare this compound’s potency to SHP099 using ANOVA with post-hoc Tukey tests .
Properties
IUPAC Name |
[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUYEYLZXGGCRD-ORAYPTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172651-73-7 | |
Record name | RMC-4550 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RMC-4550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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